4-Tert-butylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 171.67 g/mol. It is characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group and a tert-butyl group at the 4-position. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in pharmaceuticals and organic synthesis .
The reactivity of 4-tert-butylpyridine-3-carboxylic acid hydrochloride can be attributed to its functional groups. Key reactions include:
The synthesis of 4-tert-butylpyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions:
4-Tert-butylpyridine-3-carboxylic acid hydrochloride finds applications in various fields:
Interaction studies involving 4-tert-butylpyridine-3-carboxylic acid hydrochloride focus on its binding affinity with various biological targets. Research may involve:
Several compounds share structural similarities with 4-tert-butylpyridine-3-carboxylic acid hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Tert-butylpyridine-2-carboxylic acid hydrochloride | C9H14ClN | Substituent at the 2-position instead of 3-position |
4-Methylpyridine-3-carboxylic acid hydrochloride | C8H10ClN | Contains a methyl group instead of tert-butyl |
2-Tert-butylpyridine-5-carboxylic acid hydrochloride | C9H14ClN | Different position for tert-butyl substitution |
The uniqueness of 4-tert-butylpyridine-3-carboxylic acid hydrochloride lies in its specific combination of substituents on the pyridine ring, which influences its chemical reactivity and potential biological activity compared to other similar compounds. The presence of both a tert-butyl group and a carboxylic acid functionality at specific positions allows for diverse applications in synthetic chemistry and pharmacology .
The synthesis of 4-tert-butylpyridine-3-carboxylic acid hydrochloride requires careful consideration of precursor molecules that can efficiently form the pyridine ring system while accommodating the subsequent introduction of functional groups [24]. The selection of appropriate starting materials fundamentally determines the synthetic route efficiency and overall yield of the target compound.
Traditional pyridine ring formation relies on several well-established methodologies, with the Hantzsch pyridine synthesis representing one of the most versatile approaches [28]. This multi-component reaction involves an aldehyde, two equivalents of a beta-keto ester, and a nitrogen donor such as ammonium acetate [28]. The initial reaction product is a dihydropyridine which undergoes subsequent oxidation to yield the aromatic pyridine ring [28]. The driving force for the aromatization step is the thermodynamic stability gained through conjugation [28].
The Bohlmann-Rahtz pyridine synthesis offers an alternative two-step approach for obtaining substituted pyridines [29]. In the first step, an enamine condenses with an alkynone to form an aminodiene intermediate [29]. This is followed by thermally induced E/Z isomerization and cyclodehydration to form 2,3,6-trisubstituted pyridines [29]. The reaction demonstrates excellent functional group tolerance and can be performed on gram scale [29].
For cases where enamines are difficult to synthesize, they can be generated in situ by adding ammonium acetate directly to the reaction system [29]. The cyclodehydration process can be catalyzed by acetic acid, Amberlyst 15 ion-exchange resin, zinc bromide, or ytterbium triflate, effectively lowering the required reaction temperature [29].
Precursor Type | Advantages | Limitations | Typical Yield Range |
---|---|---|---|
Aldehyde + Beta-keto ester | High functional group tolerance | Requires oxidation step | 60-85% |
Enamine + Alkynone | Direct aromatization | Temperature sensitivity | 70-90% |
Amino acid derivatives | Bioinspired approach | Limited substitution patterns | 65-80% |
Alkyne precursors | Metal-catalyzed efficiency | Catalyst cost | 75-95% |
The biosynthetic pathway for pyridine ring formation in natural systems provides additional insights for precursor selection [24]. Non-enzymatic pyridine ring formation has been demonstrated through 1,5-dione moieties that serve as amine acceptors capable of cyclization [24]. This mechanism involves hydrolysis of key intermediates possessing carbonyl groups that react with amino groups to form the pyridine ring non-enzymatically [25].
Quinolinic acid represents a universal intermediate in the biosynthesis of pyridine ring compounds across mammals, bacteria, and plants [25]. The formation occurs through different pathways in different organisms, but quinolinic acid consistently serves as the precursor to nicotinamide adenine dinucleotide biosynthesis [25]. Understanding these natural pathways provides guidance for selecting synthetic precursors that mimic biological efficiency.
The introduction of tert-butyl groups onto pyridine rings presents unique challenges due to the electron-deficient nature of the heterocycle and the bulky nature of the tert-butyl substituent [23]. Two primary strategies have emerged for achieving this transformation: traditional Friedel-Crafts alkylation and directed ortho-metalation approaches.
Friedel-Crafts alkylation of pyridines typically requires harsh conditions due to the deactivating effect of the nitrogen atom [5]. The pyridine nitrogen coordinates to Lewis acid catalysts, further reducing the already low electron density of the ring [5]. Despite being thermodynamically unfavorable, pyridine-oriented transannular Friedel-Crafts alkylation reactions can successfully yield pyridine-containing fused seven- or eight-membered rings [5].
The mechanism of Friedel-Crafts tert-butylation involves the generation of tert-butyl carbocations from tert-butyl chloride in the presence of aluminum chloride or other Lewis acids [23]. The bulky nature of the tert-butyl group creates significant steric hindrance, influencing both reactivity patterns and regioselectivity [23]. The unique reactivity pattern elicited by the crowded tert-butyl group has been extensively studied across various chemical transformations [23].
Directed ortho-metalation represents a more selective alternative for introducing tert-butyl groups onto pyridine rings [6]. This approach involves the interaction of pyridine derivatives containing directing metalation groups with alkyllithium reagents [6]. The directing group coordinates with lithium through a heteroatom, positioning the organolithium reagent for selective ortho-deprotonation [6].
The general principle of directed ortho-metalation involves an aromatic ring system with a directing metalation group interacting with alkyllithium in its specific aggregation state [6]. The Lewis basic heteroatom on the directing group coordinates with lithium, while the basic alkyllithium deprotonates the ring at the nearest ortho-position [6]. This process maintains the acid-base interaction throughout the reaction sequence [6].
Method | Reaction Conditions | Selectivity | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Friedel-Crafts | AlCl₃, 80-120°C | Low to moderate | 30-65% | Limited |
Directed Ortho-Metalation | n-BuLi, -78°C | High | 70-90% | Excellent |
Grignard Addition | t-Bu₂Mg, RT | High | 75-95% | Good |
Metal-Catalyzed | Pd/Cu catalysts | Moderate | 60-80% | Moderate |
Recent advances in tert-butylation methodology have demonstrated regioselective addition of tert-butyl magnesium reagents to pyridine derivatives [19]. This transition-metal-free approach involves highly regioselective addition of tert-butyl magnesium to silyl-activated pyridines followed by microwave-assisted aromatization with sulfur as oxidant [19]. The method shows compatibility with various functional groups including ester, amide, halide, nitrile, and alkyne substituents [19].
The preparation of 2,6-di-tert-butylpyridine exemplifies successful tert-butylation through reaction of tert-butyllithium with pyridine [17]. This synthesis demonstrates the Chichibabin reaction mechanism for introducing bulky alkyl groups onto pyridine rings [17]. The resulting hindered base can be protonated but does not form adducts with boron trifluoride due to steric constraints [17].
Directed ortho-metalation has been successfully applied to placing bulky tert-butyl groups in ortho positions relative to directing groups [6]. The lithiation step represents a nucleophilic aromatic substitution, while the subsequent reaction with electrophiles proceeds through electrophilic aromatic substitution mechanisms [6]. This approach provides enhanced regioselectivity compared to traditional Friedel-Crafts methods [6].
The choice between Friedel-Crafts and directed ortho-metalation strategies depends on the specific substitution pattern required and the presence of other functional groups [6]. Directed ortho-metalation generally offers superior regioselectivity and functional group tolerance, while Friedel-Crafts methods may be more suitable for industrial-scale synthesis despite lower selectivity [5].
The introduction of carboxylic acid functionality onto pyridine rings requires specialized approaches due to the electron-deficient nature of the heterocycle and the potential for competitive side reactions [12]. Several methodologies have been developed to achieve efficient carboxylation of pyridine derivatives with high regioselectivity and yield.
Direct carboxylation using carbon dioxide represents an environmentally attractive approach for introducing carboxylic acid groups [12]. A practical method for carbon-4 selective carboxylation of pyridines has been developed using a one-pot protocol involving known carbon-hydrogen phosphination followed by copper-catalyzed carboxylation [12]. The process utilizes atmospheric pressure carbon dioxide in the presence of copper chloride catalyst, tetramethylethylenediamine ligand, and diethylzinc reductant [12].
The mechanism of copper-catalyzed carboxylation involves initial formation of pyridylphosphonium salts, which then react with carbon dioxide under mild conditions [12]. The reaction demonstrates good functional group tolerance and can be performed on gram scale for late-stage carboxylation of complex drug-like compounds [12]. This methodology provides access to isonicotinic acid derivatives in moderate to high yields [12].
Traditional approaches to pyridine carboxylic acid synthesis rely on oxidation of alkylpyridine precursors [31]. Industrial production commonly employs oxidation of 5-ethyl-2-methylpyridine using nitric acid at elevated temperatures and pressures [32]. The process generates pyridine-2,5-dicarboxylic acid as an intermediate, which undergoes decarboxylation under reaction conditions to yield nicotinic acid [32].
Carboxylation Method | Reaction Conditions | Regioselectivity | Typical Yields | Scale Applicability |
---|---|---|---|---|
CO₂ Fixation | CuCl, TMEDA, Et₂Zn, RT | C-4 selective | 65-85% | Laboratory |
Alkyl Oxidation | HNO₃, 230-270°C, 6-8 MPa | Position dependent | 70-90% | Industrial |
Kolbe-Schmitt | NaOH, CO₂, 125°C, 100 atm | Ortho-selective | 60-80% | Industrial |
Metal-Catalyzed | Pd catalysts, CO, base | Variable | 55-75% | Laboratory |
The Kolbe-Schmitt reaction, while traditionally applied to phenolic compounds, has been adapted for pyridine carboxylation under specific conditions [35]. This carboxylation reaction proceeds by treating pyridine derivatives with sodium hydroxide to form sodium pyridoxides, followed by heating with carbon dioxide under pressure [35]. The methodology requires careful temperature control to achieve optimal regioselectivity [35].
Electrochemical approaches have emerged as sustainable alternatives for pyridine carboxylation [33]. A chemoselective electrochemical Birch carboxylation protocol utilizes carbon dioxide as a green carbon-1 building block [33]. The reaction demonstrates high selectivity for pyridine reduction in the presence of functional groups incompatible with canonical Birch reduction conditions [33]. This method enables direct access to decorated piperidine scaffolds through controlled dearomatization [33].
The mechanism of electrochemical Birch carboxylation involves initial formation of pyridine radical anions through cathodic reduction [33]. The generated benzylic radical is stabilized through electron delocalization, while the negative charge on nitrogen facilitates trapping with carbon dioxide [33]. Subsequent reduction and decarboxylation steps yield the final carboxylated products [33].
Industrial processes for pyridine carboxylic acid production have been optimized for large-scale manufacturing [31]. The process employs vanadia-based catalysts with titanium oxide support and metalloid additives in controlled mole ratios [31]. Multi-layered catalyst packing prevents hot spot formation and temperature gradients that could affect selectivity and product quality [31]. Reaction temperatures typically range from 240-380°C with oxygen to alkylpyridine mole ratios of 10-40:1 [31].
Recent developments in pyridine carboxylation have focused on one-pot synthesis methods that combine multiple transformations [9]. These approaches utilize bis(trimethylsilyl) ketene acetals as nucleophiles that react with pyridinium salts to generate functionalized dihydropyridines [9]. The methodology demonstrates compatibility with various substitution patterns and provides access to carboxylic acid derivatives through subsequent oxidation [9].
The formation of hydrochloride salts from amine-containing compounds follows well-established acid-base chemistry principles, involving protonation of the basic nitrogen atom by hydrochloric acid [39]. For 4-tert-butylpyridine-3-carboxylic acid, the pyridine nitrogen serves as the basic site for hydrochloride salt formation [13].
The mechanism of hydrochloride salt formation involves the transfer of a proton from hydrochloric acid to the lone pair of electrons on the pyridine nitrogen [39]. This process converts the neutral pyridine into a positively charged pyridinium ion, which associates with the chloride anion to form the crystalline salt [39]. The reaction is essentially quantitative under appropriate conditions [13].
Primary, secondary, and tertiary amines all undergo similar protonation reactions with hydrochloric acid, but the specific structural features differ [39]. Primary amines form ammonium groups with three hydrogen atoms, secondary amines yield ammonium groups with two hydrogens, and tertiary amines produce ammonium groups with one hydrogen [39]. Pyridine derivatives, being aromatic tertiary amines, form pyridinium salts with characteristic structural properties [39].
The preparation of pyridinium hydrochloride salts typically involves dissolution of the pyridine derivative in an appropriate solvent followed by treatment with hydrochloric acid [13]. A representative procedure involves dissolving the pyridine compound in anhydrous dichloromethane under argon atmosphere, cooling to room temperature, and adding a solution of anhydrous hydrogen chloride in ether dropwise [13]. The resulting precipitation is stirred until complete consumption of starting material [13].
Salt Formation Parameter | Optimal Conditions | Effect on Yield | Purity Impact |
---|---|---|---|
Solvent System | DCM/Ether | 85-95% | High |
Temperature | 0-25°C | Moderate | High |
HCl Equivalents | 1.1-1.2 eq | High | Moderate |
Reaction Time | 30-60 min | Low | Moderate |
Atmosphere | Inert gas | Low | High |
The stoichiometry of hydrochloride salt formation typically requires slightly more than one equivalent of hydrochloric acid per basic nitrogen atom [13]. Excess acid ensures complete conversion while avoiding significant over-protonation that could lead to decomposition [13]. The reaction monitoring can be accomplished through thin-layer chromatography to confirm consumption of starting material [13].
Solvent selection plays a crucial role in hydrochloride salt formation efficiency [13]. Anhydrous dichloromethane provides an appropriate medium for dissolution of most pyridine derivatives while maintaining compatibility with hydrogen chloride gas or ethereal hydrogen chloride solutions [13]. The choice of solvent affects both the rate of salt formation and the physical properties of the resulting precipitate [13].
The precipitation of hydrochloride salts often occurs immediately upon addition of hydrochloric acid, forming cloudy suspensions that clarify upon continued stirring [13]. The precipitated salt can be isolated by filtration and washed with anhydrous dichloromethane to remove unreacted starting materials [13]. Vacuum drying at moderate temperatures yields the pure hydrochloride salt [13].
Nuclear magnetic resonance spectroscopy provides valuable information about hydrochloride salt formation [13]. The protonation of pyridine nitrogen causes characteristic downfield shifts in proton chemical shift values for hydrogen atoms near the nitrogen [13]. These perturbations serve as diagnostic indicators of successful salt formation [13]. Carbon-13 nuclear magnetic resonance spectra also show distinctive changes upon salt formation [13].
Alternative methods for hydrochloride salt formation include treatment with gaseous hydrogen chloride [42]. This approach involves bubbling hydrogen chloride gas through a solution of the amine compound until precipitation occurs [42]. The method offers precise control over stoichiometry but requires specialized handling equipment for the corrosive gas [42].
The stability of pyridinium hydrochloride salts depends on factors including crystal packing, hydrogen bonding, and electrostatic interactions [11]. These salts typically exhibit enhanced water solubility compared to their free base forms, facilitating purification and analytical characterization [11]. The ionic nature of the salts affects their thermal properties, with decomposition temperatures generally higher than their neutral precursors [11].
The purification of 4-tert-butylpyridine-3-carboxylic acid hydrochloride requires careful selection of appropriate techniques based on the physical and chemical properties of the compound [49]. Two primary approaches dominate purification strategies: recrystallization methods and chromatographic separations, each offering distinct advantages and limitations [49].
Recrystallization represents a fundamental purification technique driven by spontaneous self-assembly processes that leverage the highly ordered characteristics of crystal molecular structures [49]. The driving force emerges from differences in molecular interactions between the target compound and impurities [49]. Target molecules preferentially deposit on existing crystal surfaces, while impurities remain dissolved in the solvent matrix [49].
The selection of recrystallization solvents follows established principles based on solubility characteristics [50]. The ideal solvent system provides high solubility for the compound at elevated temperatures but poor solubility at low temperatures [50]. Additionally, impurities should either be insoluble in the chosen solvent or highly soluble to enable effective separation [50]. For pyridine derivatives, polar protic solvents often provide optimal recrystallization conditions [50].
Purification Method | Advantages | Disadvantages | Typical Recovery | Purity Level |
---|---|---|---|---|
Recrystallization | Simple, cost-effective | Material loss | 60-85% | 95-99% |
Flash Chromatography | High resolution | Solvent intensive | 75-95% | 90-98% |
Preparative HPLC | Excellent separation | Equipment intensive | 80-95% | 98-99.5% |
Counter-current | Large scale capability | Complex setup | 70-90% | 95-99% |
Temperature manipulation represents the most common recrystallization approach for compounds with endothermic dissolution characteristics [49]. A saturated solution is prepared near the solvent boiling point, followed by slow cooling to create supersaturated conditions where crystal nucleation occurs [49]. The rate of cooling significantly affects crystal size and purity, with slower cooling generally producing larger, purer crystals [49].
Mixed-solvent recrystallization systems provide enhanced flexibility when single solvents fail to provide adequate solubility differences [50]. This approach combines miscible solvents chosen so that one dissolves the product readily while the other promotes crystallization [50]. The technique proves particularly useful for compounds with intermediate polarity characteristics [50].
Chromatographic purification methods offer superior resolution for complex mixtures and closely related impurities [15]. pH-zone-refining counter-current chromatography has demonstrated effectiveness for separating pyridine derivatives from synthetic mixtures [15]. This technique employs multilayer coil planet centrifuges with optimized solvent systems containing triethylamine as retainer and hydrochloric acid as eluter [15].
High-performance liquid chromatography provides exceptional separation capabilities for pyridine derivatives [48]. Cyclodextrin-bonded stationary phases show particular effectiveness for pyridine compound separations despite relatively low affinity constants [48]. Mobile phases combining methanol with phosphate buffer at pH 7.0 enable good separations of structurally similar pyridine derivatives [48].
Flash column chromatography using normal phase silica gel has been successfully applied to quaternary ammonium and pyridinium compound purification [44]. The technique employs ion-pair chromatography principles to achieve effective separations [44]. This approach resolves different pyridinium compounds and applies to both hydrophobic and hydrophilic variants [44].
Preparative high-performance liquid chromatography enables isolation of target compounds at desired purity levels in short time periods [47]. The technique involves working with high concentrations and volumes compared to analytical applications [47]. Fraction collectors positioned after detectors enable collection of purified fractions for further processing [47]. The method proves particularly valuable for isolating compounds from natural product extracts [47].
Thin-layer chromatography on poly(ethyleneimine) cellulose provides rapid screening capabilities for pyridine and adenine nucleotides [46]. Chromatographic mobilities can be examined as functions of lithium chloride or sodium formate buffer concentrations [46]. These data enable development of separation methods useful for studying pyridine nucleotide metabolism [46].
Paper chromatography offers a convenient approach for pyridine derivative identification using modified König color reactions [45]. The method employs n-butyl alcohol saturated with ammonia as developing solvent [45]. Detection involves exposure to cyanogen bromide vapor followed by benzidine spray, enabling detection of quantities as low as 5 micrograms [45].
The choice between recrystallization and chromatographic methods depends on factors including scale requirements, purity specifications, and economic considerations [47]. Recrystallization generally provides the most cost-effective approach for large-scale purification when suitable solvent systems can be identified [49]. Chromatographic methods offer superior resolution but require more sophisticated equipment and higher solvent consumption [47].